2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 2-bromobenzoate
Overview
Description
2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 2-bromobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a morpholine ring, and a bromobenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 2-bromobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholin-4-ylcarbonothioyl Intermediate: This step involves the reaction of morpholine with carbon disulfide and a suitable chlorinating agent to form the morpholin-4-ylcarbonothioyl intermediate.
Coupling with 2-Chlorophenyl: The intermediate is then coupled with 2-chlorophenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Bromination: The final step involves the bromination of the phenyl ring to introduce the 2-bromobenzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 2-bromobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.
Coupling Reactions: The phenyl and benzoate moieties can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl or benzoate rings.
Scientific Research Applications
2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline: Shares the morpholine and chloro-substituted phenyl moieties but differs in the quinoline structure.
2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine: Contains a thieno[3,2-d]pyrimidine ring instead of the benzoate moiety.
Uniqueness
2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 2-bromobenzoate is unique due to its combination of a morpholine ring, a chloro-substituted phenyl ring, and a bromobenzoate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[2-chloro-4-(morpholine-4-carbothioyl)phenyl] 2-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO3S/c19-14-4-2-1-3-13(14)18(22)24-16-6-5-12(11-15(16)20)17(25)21-7-9-23-10-8-21/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDKIQCIFPXJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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